2-bromo-5-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide
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Overview
Description
2-bromo-5-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is an organic compound that features a benzamide core substituted with bromine, methoxy, and a thiophene-cyclopropyl moiety
Scientific Research Applications
2-bromo-5-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
Target of Action
The primary targets of the compound “2-bromo-5-methoxy-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}benzamide” are currently unknown. This compound contains a thiophene ring, which is a common structural motif in biologically active compounds . Thiophene derivatives have been found to exhibit a variety of pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It’s worth noting that thiophene derivatives often interact with their targets through electrophilic substitution, similar to the benzene ring . This is due to the excessive π-electrons delocalization, which makes them aromatic in nature .
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by thiophene derivatives , it is likely that multiple pathways could be affected.
Result of Action
Given the diverse biological activities of thiophene derivatives , it is likely that this compound could have a range of effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide typically involves multiple steps:
Methoxylation: The addition of a methoxy group to the benzene ring.
Formation of the Cyclopropyl-Thiophene Moiety: This involves the synthesis of the cyclopropyl-thiophene intermediate.
Amidation: The final step involves the formation of the benzamide by reacting the intermediate with an appropriate amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted benzamide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include hydrogen-substituted benzamides.
Substitution: Products include various substituted benzamides depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
2-bromo-5-methoxybenzamide: Lacks the cyclopropyl-thiophene moiety.
5-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide: Lacks the bromine atom.
2-bromo-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide: Lacks the methoxy group.
Uniqueness
The uniqueness of 2-bromo-5-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide lies in its combination of substituents, which may confer unique chemical and biological properties. The presence of the bromine atom, methoxy group, and cyclopropyl-thiophene moiety can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-bromo-5-methoxy-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2S/c1-20-11-4-5-13(17)12(9-11)15(19)18-10-16(6-7-16)14-3-2-8-21-14/h2-5,8-9H,6-7,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DERDPSKDANVWHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2(CC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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